molecular formula C9H7ClN2O3S B13627441 Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13627441
M. Wt: 258.68 g/mol
InChI Key: JELAFRXAJJPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiophene and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, while the oxadiazole ring is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiophene ring can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-5-carboxylate
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the specific positioning of the chlorine atom on the thiophene ring and the ethyl ester group on the oxadiazole ring. This unique structure imparts distinct electronic and steric properties, making it particularly effective in certain applications compared to its analogs .

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3

InChI Key

JELAFRXAJJPBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.